molecular formula C22H23ClN2OS B6049315 4-(AZEPANE-1-CARBONYL)-6-CHLORO-2-(5-ETHYLTHIOPHEN-2-YL)QUINOLINE

4-(AZEPANE-1-CARBONYL)-6-CHLORO-2-(5-ETHYLTHIOPHEN-2-YL)QUINOLINE

Cat. No.: B6049315
M. Wt: 398.9 g/mol
InChI Key: MOBWWJMRYYANFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(AZEPANE-1-CARBONYL)-6-CHLORO-2-(5-ETHYLTHIOPHEN-2-YL)QUINOLINE is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of an azepane ring, a chloro substituent, and an ethylthiophene group attached to the quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(AZEPANE-1-CARBONYL)-6-CHLORO-2-(5-ETHYLTHIOPHEN-2-YL)QUINOLINE typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, azepane, and ethylthiophene. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(AZEPANE-1-CARBONYL)-6-CHLORO-2-(5-ETHYLTHIOPHEN-2-YL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may produce various quinoline derivatives with different functional groups.

Scientific Research Applications

4-(AZEPANE-1-CARBONYL)-6-CHLORO-2-(5-ETHYLTHIOPHEN-2-YL)QUINOLINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(AZEPANE-1-CARBONYL)-6-CHLORO-2-(5-ETHYLTHIOPHEN-2-YL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(AZEPANE-1-CARBONYL)-1-(CYCLOPROPYLMETHYL)PYRROLIDIN-2-ONE
  • N-[1-(AZEPANE-1-CARBONYL)CYCLOPENTYL]-1,3,5-TRIMETHYLPYRAZOLE-4-CARBOXAMIDE

Uniqueness

4-(AZEPANE-1-CARBONYL)-6-CHLORO-2-(5-ETHYLTHIOPHEN-2-YL)QUINOLINE is unique due to its specific combination of functional groups and structural features. The presence of the azepane ring, chloro substituent, and ethylthiophene group distinguishes it from other quinoline derivatives and contributes to its unique chemical and biological properties.

Properties

IUPAC Name

azepan-1-yl-[6-chloro-2-(5-ethylthiophen-2-yl)quinolin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2OS/c1-2-16-8-10-21(27-16)20-14-18(17-13-15(23)7-9-19(17)24-20)22(26)25-11-5-3-4-6-12-25/h7-10,13-14H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBWWJMRYYANFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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